molecular formula C15H10F4O3 B6384824 5-(4-Fluoro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% CAS No. 1262003-77-9

5-(4-Fluoro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384824
CAS RN: 1262003-77-9
M. Wt: 314.23 g/mol
InChI Key: CXRUVQJNLBWSPA-UHFFFAOYSA-N
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Description

5-(4-Fluoro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% (hereafter referred to as FMTP-95) is an organic compound with several different applications in scientific research. It is an intermediate in the synthesis of various compounds, and can be used to study the structure and function of proteins and other molecules. FMTP-95 has also been used in the development of new drugs and in the study of the mechanisms of action of existing drugs.

Scientific Research Applications

FMTP-95 has been used in a variety of research applications. It has been used as an intermediate in the synthesis of various compounds, such as 5-fluorotryptophan (5-FT) and 5-fluoroleucine (5-FL). FMTP-95 has also been used to study the structure and function of proteins and other molecules. It has been used to study the interactions between proteins and small molecules, and to study the mechanisms of action of existing drugs. Furthermore, FMTP-95 has been used in the development of new drugs, such as inhibitors of the enzyme phosphodiesterase 4 (PDE4).

Mechanism of Action

The mechanism of action of FMTP-95 is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE4, FMTP-95 is thought to increase cAMP levels, which can have various effects on cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMTP-95 have not yet been fully elucidated. However, it is thought to have various effects on cells and tissues. It is thought to increase cAMP levels, which can have various effects, such as stimulating the release of hormones, modulating cell proliferation, and regulating gene expression. In addition, FMTP-95 is thought to have anti-inflammatory and anti-cancer effects, although further research is needed to confirm these effects.

Advantages and Limitations for Lab Experiments

FMTP-95 has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is available in a high purity (95%). Furthermore, it is relatively stable and can be stored for long periods of time. However, there are also some limitations to its use in lab experiments. It is not water soluble, and it is not very soluble in organic solvents. In addition, it is not very soluble in biological fluids, which can limit its use in studies involving living organisms.

Future Directions

There are several potential future directions for the use of FMTP-95 in scientific research. One potential direction is to further investigate its mechanism of action, particularly its effects on cAMP levels. In addition, further research could be conducted to investigate its anti-inflammatory and anti-cancer effects. Additionally, FMTP-95 could be used in the development of new drugs and in the study of the interactions between proteins and small molecules. Finally, FMTP-95 could be used to study the structure and function of proteins and other molecules.

Synthesis Methods

FMTP-95 can be synthesized by a two-step process. The first step involves the reaction of 4-fluoro-3-methoxyphenylacetic acid (FMPA) with trifluoromethanesulfonic anhydride (TFMSA) in a refluxing mixture of acetonitrile and dimethylformamide (DMF). This reaction yields 5-(4-fluoro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol (FMTP). The second step involves the purification of FMTP by column chromatography, yielding a product with a purity of 95%.

properties

IUPAC Name

methyl 2-fluoro-5-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c1-22-14(21)12-6-8(2-3-13(12)16)9-4-10(15(17,18)19)7-11(20)5-9/h2-7,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRUVQJNLBWSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686720
Record name Methyl 4-fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluoro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol

CAS RN

1262003-77-9
Record name Methyl 4-fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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